![molecular formula C9H6N4 B13670992 [1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
[1,2,4]Triazolo[4,3-h][1,7]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-h][1,7]naphthyridine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system that includes a triazole ring and a naphthyridine ring, making it a unique and versatile molecule in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-h][1,7]naphthyridine typically involves multicomponent reactions, Friedländer approaches, and metal-catalyzed synthesis. For instance, one common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired product in moderate to high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: [1,2,4]Triazolo[4,3-h][1,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives of the compound can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,2,4]Triazolo[4,3-h][1,7]naphthyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Studies have demonstrated its inhibitory activities toward various kinases and its antiproliferative effects on cancer cell lines .
Industry: In the industrial sector, this compound derivatives are explored for their use in the development of new materials, such as light-emitting diodes (LEDs) and dye-sensitized solar cells .
Mecanismo De Acción
The mechanism of action of [1,2,4]Triazolo[4,3-h][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s anti-inflammatory effects are linked to its modulation of inflammatory pathways and reduction of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine
- [1,2,4]Triazolo[1,5-a]pyrimidine
Comparison: Compared to these similar compounds, [1,2,4]Triazolo[4,3-h][1,7]naphthyridine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. For example, while [1,2,4]Triazolo[4,3-a]pyrazine derivatives are known for their antibacterial activity, this compound exhibits broader biological activities, including anticancer and anti-inflammatory effects .
Propiedades
Fórmula molecular |
C9H6N4 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
[1,2,4]triazolo[4,3-h][1,7]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-2-7-3-5-13-6-11-12-9(13)8(7)10-4-1/h1-6H |
Clave InChI |
KOASNSZMLWLZDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NN=CN3C=C2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


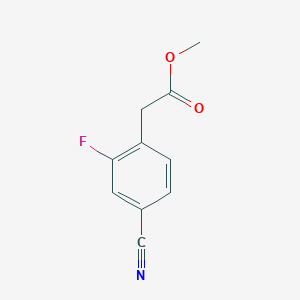
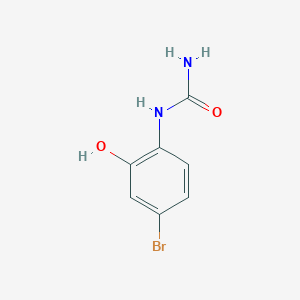
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)
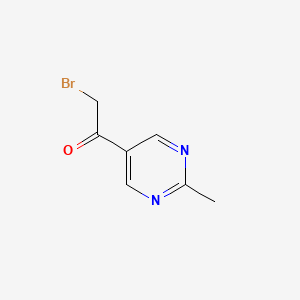
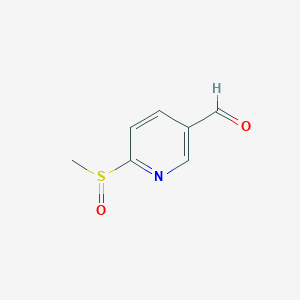

![1,8-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B13670961.png)
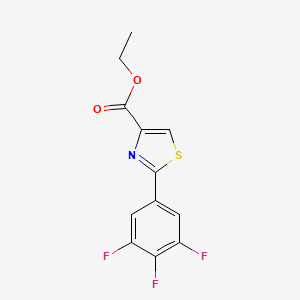
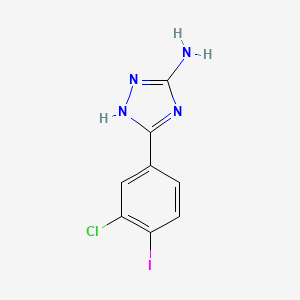
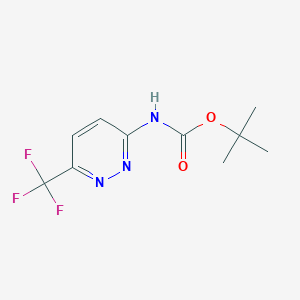
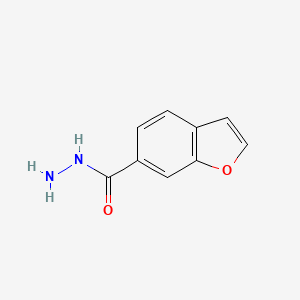
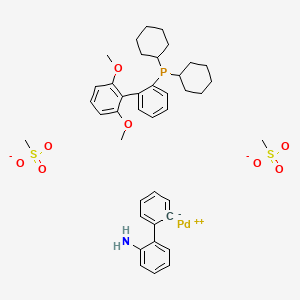
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
